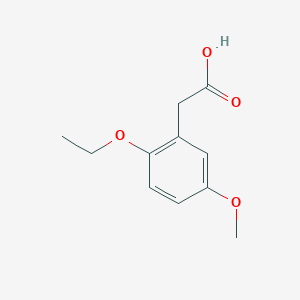
(2-Ethoxy-5-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-Ethoxy-5-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2-Ethoxy-5-methoxyphenyl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an ethoxy group at the 2-position and a methoxy group at the 5-position of a phenyl ring, contributing to its unique chemical properties. The molecular formula is C11H14O3, with a molecular weight of approximately 198.23 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit certain inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes and lipoxygenase pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Activity : It has been shown to possess antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains, although specific mechanisms remain to be fully elucidated.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, revealing promising results:
- In vitro Studies : A study conducted on human cell lines indicated that this compound significantly reduces cell viability in cancer cells, suggesting potential anticancer properties. The IC50 values for various cancer cell lines ranged from 25 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents.
- Animal Models : In vivo experiments using rodent models showed that administration of this compound led to a significant reduction in tumor growth rates compared to control groups. Histological analysis revealed reduced inflammation and improved tissue integrity in treated animals.
Comparative Analysis with Similar Compounds
To understand its efficacy better, a comparative analysis with structurally similar compounds was performed:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 25-50 | COX inhibition, antioxidant activity |
| Aspirin | 10 | COX inhibition |
| Curcumin | 30 | Antioxidant, anti-inflammatory |
This table illustrates that while this compound shows moderate potency in comparison to established compounds like aspirin and curcumin, it may offer unique therapeutic benefits due to its distinct mechanism of action.
Future Directions in Research
Given its promising biological activities, further research is warranted to explore:
- Detailed Mechanistic Studies : Understanding the precise molecular targets and pathways involved in its action will aid in optimizing its therapeutic potential.
- Clinical Trials : Conducting clinical trials will be essential to evaluate its safety and efficacy in humans, particularly for conditions like cancer and chronic inflammatory diseases.
- Formulation Development : Investigating suitable formulations for enhanced bioavailability and targeted delivery could maximize its therapeutic effects.
Properties
IUPAC Name |
2-(2-ethoxy-5-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-15-10-5-4-9(14-2)6-8(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBSZAKPEASKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














